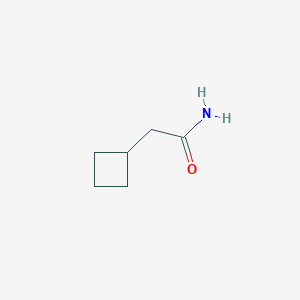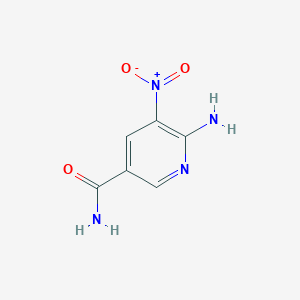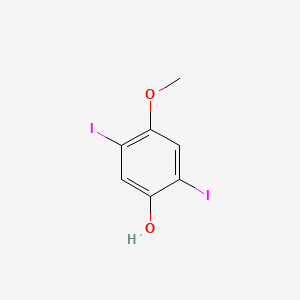
D-glucaro-6,3-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-glucaro-6,3-lactone is a lactone derivative of D-glucaric acid, a naturally occurring compound found in various fruits and vegetables It is a cyclic ester formed by the intramolecular esterification of D-glucaric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-glucaro-6,3-lactone can be synthesized from D-glucaric acid through a lactonization process. The process involves the acidification of D-glucaric acid, which leads to the formation of this compound along with other lactones such as D-glucaro-1,4-lactone and D-glucaro-1,4:6,3-dilactone . The reaction typically requires a mineral acid such as sulfuric acid and is carried out in an aqueous solution .
Industrial Production Methods: In industrial settings, this compound is produced by acidifying a solution of D-glucaric acid salts, such as calcium D-glucarate, in the presence of acetone and water. The mixture is then allowed to rise to a specific temperature range and stirred. The resulting crude mixture is filtered, and the filtrate is concentrated under vacuum pressure to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-glucaro-6,3-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glucaric acid.
Reduction: It can be reduced to form D-glucuronic acid derivatives.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products:
Oxidation: D-glucaric acid.
Reduction: D-glucuronic acid derivatives.
Substitution: Various substituted lactone derivatives.
Applications De Recherche Scientifique
D-glucaro-6,3-lactone has several scientific research applications:
Mécanisme D'action
D-glucaro-6,3-lactone exerts its effects through various mechanisms:
Antioxidative Properties: It acts as an antioxidant by inhibiting the formation of reactive oxygen species and reducing oxidative stress.
Enzyme Inhibition: It inhibits β-glucuronidase, which plays a role in the metabolism of glucuronic acid.
Molecular Targets and Pathways: It targets enzymes involved in oxidative stress and inflammation pathways, thereby exerting its antioxidative and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
D-glucaro-1,4-lactone: Another lactone derivative of D-glucaric acid with similar antioxidative properties.
D-glucaro-1,46,3-dilactone:
D-glucurono-6,3-lactone: A glucuronic acid derivative with similar chemical properties.
Uniqueness: D-glucaro-6,3-lactone is unique due to its specific lactone structure, which imparts distinct chemical and biological properties. Its ability to inhibit β-glucuronidase and its potential antioxidative effects make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
2782-04-9 |
|---|---|
Formule moléculaire |
C6H8O7 |
Poids moléculaire |
192.12 g/mol |
Nom IUPAC |
(2S)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2+,3+,4+/m1/s1 |
Clé InChI |
XECPAIJNBXCOBO-HTVIOJJOSA-N |
SMILES isomérique |
[C@H]1([C@@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O |
SMILES canonique |
C1(C(C(=O)OC1C(C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)methanol](/img/structure/B8706454.png)



![N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide](/img/structure/B8706500.png)


